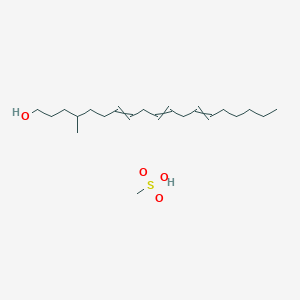
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is a compound that combines the properties of methanesulfonic acid and a long-chain alcohol with multiple double bonds. Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, making it a valuable reagent in various chemical processes . The long-chain alcohol component, 4-methylnonadeca-7,10,13-trien-1-ol, adds unique structural and functional properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol typically involves the esterification of methanesulfonic acid with the corresponding alcohol. This reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can vary, but common methods include air oxidation or chlorine oxidation, followed by purification steps to obtain high-purity methanesulfonic acid . The long-chain alcohol component can be synthesized through various organic synthesis techniques, including the Wittig reaction or hydroboration-oxidation of corresponding alkenes.
化学反应分析
Types of Reactions
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the long-chain alcohol can be reduced to single bonds.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted sulfonic acid derivatives.
科学研究应用
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The long-chain alcohol component can interact with lipid membranes, potentially altering their properties and affecting cellular processes .
相似化合物的比较
Similar Compounds
Methanesulfonic acid: A strong acid used in various chemical processes.
4-methylnonadeca-7,10,13-trien-1-ol: A long-chain alcohol with multiple double bonds.
Uniqueness
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is unique due to its combination of a strong acid and a long-chain alcohol with multiple double bonds. This combination imparts unique chemical and physical properties, making it valuable in various applications .
属性
CAS 编号 |
61626-34-4 |
|---|---|
分子式 |
C21H40O4S |
分子量 |
388.6 g/mol |
IUPAC 名称 |
methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol |
InChI |
InChI=1S/C20H36O.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)18-16-19-21;1-5(2,3)4/h7-8,10-11,13-14,20-21H,3-6,9,12,15-19H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
FVLBOJJMQLFGFK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCCC(C)CCCO.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



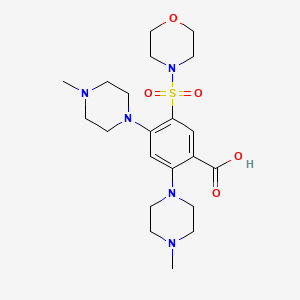
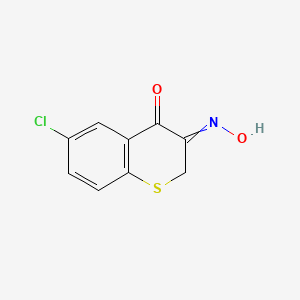

![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
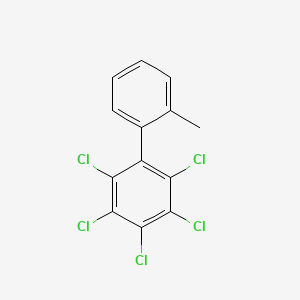
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)
silane](/img/structure/B14587246.png)
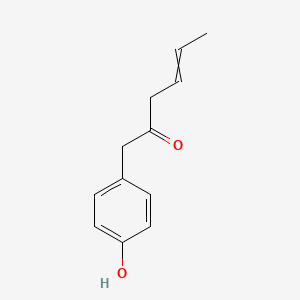
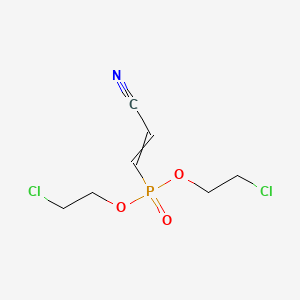
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
